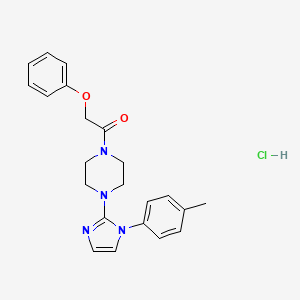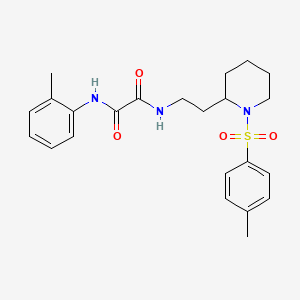
N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as TOPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of oxalamide compounds and is widely used as a tool in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
TOPO has been widely used as a tool in various scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and nickel. TOPO has also been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. Additionally, TOPO has been used as a tool to study the binding of proteins to nucleic acids and the mechanism of action of various enzymes.
Wirkmechanismus
The mechanism of action of TOPO involves the formation of a complex between the compound and the metal ion. This complex is highly fluorescent and can be used to detect the presence of the metal ion in various samples. The binding of TOPO to metal ions is reversible, and the fluorescence of the complex can be quenched by the addition of other molecules.
Biochemical and Physiological Effects:
TOPO has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it a safe tool for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TOPO is its high selectivity and sensitivity towards metal ions. It can be used to detect metal ions in complex samples such as biological fluids and environmental samples. Additionally, TOPO is easy to synthesize and can be obtained in high purity. However, one of the limitations of TOPO is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of TOPO in scientific research. One potential application is in the development of new metal ion sensors for environmental monitoring and biomedical applications. Additionally, TOPO can be used as a ligand in the synthesis of new metal complexes with potential applications in catalysis and drug discovery. Further studies can also be conducted to explore the mechanism of action of TOPO and its interactions with other molecules.
Conclusion:
In conclusion, N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, or TOPO, is a versatile tool that has found widespread use in various scientific research applications. Its high selectivity and sensitivity towards metal ions make it a valuable tool for the detection of metal ions in complex samples. While there are some limitations to its use, TOPO has significant potential for future research and development in the fields of environmental monitoring, catalysis, and drug discovery.
Synthesemethoden
The synthesis of TOPO involves the reaction of 2-(1-tosylpiperidin-2-yl)ethanamine with o-tolyl isocyanate in the presence of a base. The resulting product is then treated with oxalyl chloride and triethylamine to obtain N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. The overall yield of this reaction is around 50%, and the purity of the final product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-17-10-12-20(13-11-17)31(29,30)26-16-6-5-8-19(26)14-15-24-22(27)23(28)25-21-9-4-3-7-18(21)2/h3-4,7,9-13,19H,5-6,8,14-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJIFXDDTYKEOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)
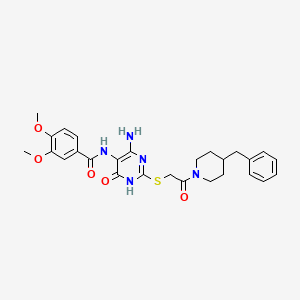

![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360471.png)
![3-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2360472.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)
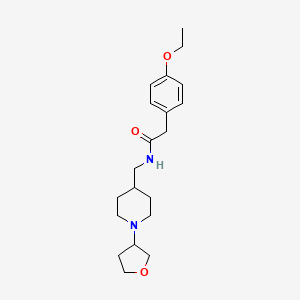
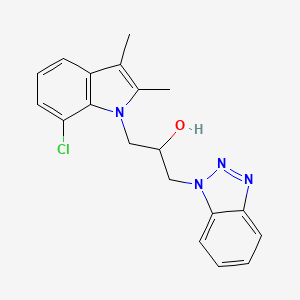
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)

